molecular formula C17H16N6OS B14158108 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B14158108
M. Wt: 352.4 g/mol
InChI Key: UKEOUWSYASHDFY-YBFXNURJSA-N
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Description

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a 1,2,4-triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the sulfanyl group: The 1,2,4-triazole derivative is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Formation of the imine linkage: The final step involves the condensation of the sulfanyl-triazole derivative with a pyridine-3-carbaldehyde to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is likely related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The imine linkage and sulfanyl group may also contribute to its biological activity by interacting with cellular components .

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16N6OS/c1-23-16(14-7-3-2-4-8-14)21-22-17(23)25-12-15(24)20-19-11-13-6-5-9-18-10-13/h2-11H,12H2,1H3,(H,20,24)/b19-11+

InChI Key

UKEOUWSYASHDFY-YBFXNURJSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3

solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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